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Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively

used as delivery vehicles for drugs and other bioactive molecules. The physicochemical

properties of liposomes, such as their size, size distribution, and surface charge, are critical

quality attributes that influence their stability, biodistribution, and efficacy. Dynamic Light

Scattering (DLS) is a non-invasive analytical technique widely employed for the rapid and

accurate determination of the hydrodynamic diameter, polydispersity index (PDI), and zeta

potential of liposomes in suspension.[1][2] This application note provides a detailed protocol for

the preparation and characterization of liposomes formulated with 1,2-dilauroyl-sn-glycero-3-

phospho-rac-(1-glycerol) (DLPG), an anionic phospholipid, using Dynamic Light Scattering.

Principle of Dynamic Light Scattering (DLS)
Dynamic Light Scattering, also known as Photon Correlation Spectroscopy (PCS), measures

the time-dependent fluctuations in the intensity of scattered light from particles undergoing

Brownian motion in a liquid suspension.[2] Smaller particles move more rapidly, causing faster

fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in

slower fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles

can be determined. The polydispersity index (PDI) provides a measure of the width of the

particle size distribution, with lower values indicating a more monodisperse sample.[3]

Furthermore, by applying an electric field across the sample, the velocity of the charged
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particles can be measured to determine their zeta potential, which is an indicator of the

colloidal stability of the suspension.[4]

Data Presentation
The following table summarizes representative quantitative data obtained from the DLS

analysis of anionic liposomes. While this specific data is for 1,2-dipalmitoyl-sn-glycero-3-

phosphoglycerol (DPPG) liposomes, it serves as a strong proxy for what can be expected with

DLPG liposomes due to their structural similarity as anionic phosphoglycerols.

Liposome
Formulation

Z-Average (d.nm)
Polydispersity
Index (PDI)

Zeta Potential (mV)

Anionic Liposomes

(DPPG)
56.2 ± 0.4 < 0.3 < -30

Anionic Liposomes

(DPPG/DPPC 1:1)
77.0 ± 0.8 0.22 ± 0.01 -38.8 ± 0.7

Data adapted from a study on DPPG liposomes, which are structurally similar to DLPG
liposomes.[5]

Experimental Protocols
Preparation of DLPG Liposomes by Thin-Film Hydration
and Sonication
This protocol describes the preparation of unilamellar DLPG liposomes.

Materials:

1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG)

Chloroform

Phosphate Buffered Saline (PBS), pH 7.4

Round-bottom flask
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Rotary evaporator

Bath sonicator or probe sonicator

Syringe filters (e.g., 0.22 µm)

Procedure:

Lipid Film Formation:

Dissolve a known amount of DLPG in chloroform in a round-bottom flask.

Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform

lipid film on the inner surface of the flask.

Further dry the lipid film under a stream of nitrogen and then under vacuum for at least 2

hours to remove any residual solvent.

Hydration:

Hydrate the dried lipid film with a pre-warmed (above the lipid's phase transition

temperature) aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation of the flask. This will

form multilamellar vesicles (MLVs).

Size Reduction (Sonication):

Submerge the flask containing the MLV suspension in a bath sonicator and sonicate for a

period of time (e.g., 30-60 minutes) until the suspension becomes translucent. The

temperature of the water bath should be maintained above the phase transition

temperature of DLPG.

Alternatively, for more efficient size reduction, a probe sonicator can be used. Care should

be taken to avoid overheating the sample.

Purification (Optional):

To obtain a more homogenous population of small unilamellar vesicles (SUVs), the

sonicated liposome suspension can be centrifuged at high speed to pellet any remaining
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large vesicles or lipid aggregates.

The supernatant containing the SUVs can then be carefully collected.

Sterilization (Optional):

For biological applications, the final liposome suspension can be sterilized by filtration

through a 0.22 µm syringe filter.

Dynamic Light Scattering (DLS) Analysis
Instrumentation and Settings:

Instrument: A Zetasizer or similar DLS instrument.

Light Source: He-Ne laser (633 nm).

Scattering Angle: 173° (for non-invasive backscatter).

Temperature: 25°C.

Procedure:

Sample Preparation:

Dilute the prepared DLPG liposome suspension with the same buffer used for hydration

(e.g., PBS) to an appropriate concentration. A typical dilution is 1:20 to 1:100, but the

optimal concentration should be determined empirically to avoid multiple scattering effects.

[3]

Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly

into a clean DLS cuvette to remove any dust or aggregates.

Size and Polydispersity Index (PDI) Measurement:

Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set

temperature (e.g., 25°C) for a few minutes.
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Perform the measurement according to the instrument's software instructions. Typically,

this involves multiple runs that are automatically averaged.

The software will report the Z-average hydrodynamic diameter and the PDI.

Zeta Potential Measurement:

For zeta potential measurement, dilute the liposome suspension in an appropriate low-

ionic-strength buffer to ensure sufficient particle mobility.

Load the diluted sample into a folded capillary cell, taking care to avoid introducing air

bubbles.

Place the cell in the instrument and perform the measurement. The instrument will apply

an electric field and measure the electrophoretic mobility of the liposomes to calculate the

zeta potential.
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Caption: Experimental workflow for the preparation and DLS characterization of DLPG
liposomes.
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Caption: Relationship between liposome properties, DLS analysis, and biological performance.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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